SYA 013 (Homopiperazine) Demonstrates Atypical Antipsychotic Profile vs. Haloperidol (Piperidine) in Rodent Model of Extrapyramidal Side Effects
The 1,4-diazepane-based butyrophenone analog, SYA 013 (compound 13), exhibited a superior in vivo profile compared to the clinical standard, haloperidol, a piperidine-based analog. In rodent models, SYA 013 did not produce catalepsy, a predictive marker for extrapyramidal side effects (EPS) in humans, even at a dose five times its ED₅₀ value. This is in stark contrast to haloperidol, which is known for its significant liability to induce catalepsy and EPS at therapeutic doses [1].
| Evidence Dimension | In Vivo Catalepsy (EPS Liability) |
|---|---|
| Target Compound Data | Did not produce catalepsy at 5x ED₅₀ |
| Comparator Or Baseline | Haloperidol (Piperidine analog) |
| Quantified Difference | Target compound did not induce catalepsy at a dose 5 times its ED50 value; comparator induces catalepsy at its therapeutic ED50. |
| Conditions | In vivo mouse and rat models. |
Why This Matters
This data directly supports the selection of 1,4-diazepane-based scaffolds over piperidine-based analogs (like haloperidol) for developing safer antipsychotics with a reduced risk of debilitating motor side effects.
- [1] Peprah K, Zhu XY, Eyunni SVK, Etukala JR, Setola V, Roth BL, Ablordeppey SY. Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorg Med Chem. 2008;16(15):7291-7301. View Source
